

(-)-Acorenone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Acorenone

Cat. No.: B1254648

[Get Quote](#)

An In-depth Technical Guide to **(-)-Acorenone** for Researchers and Drug Development Professionals

Introduction

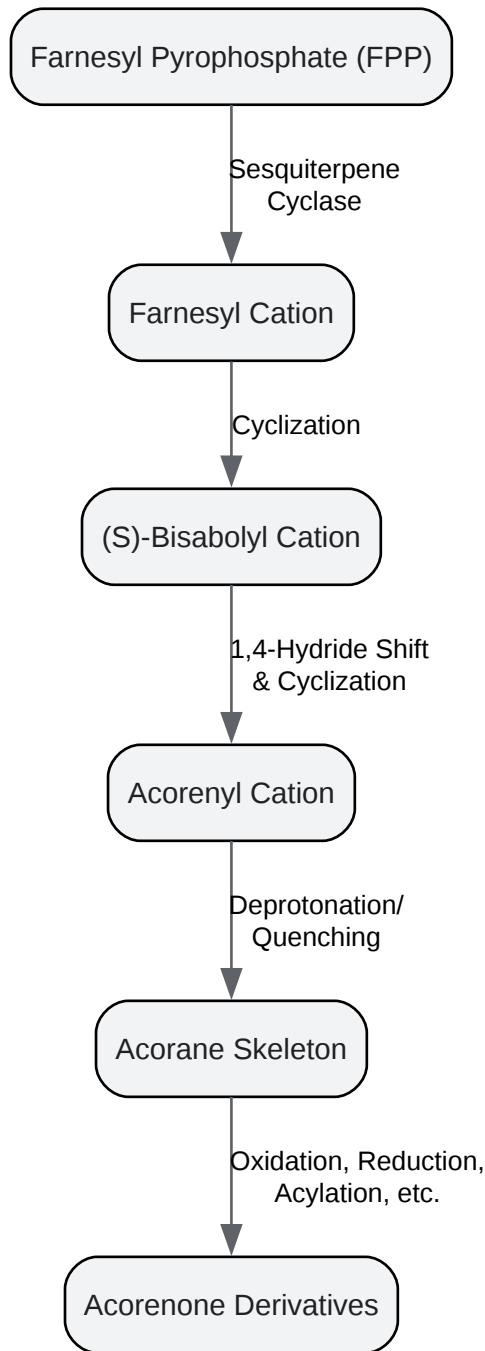
(-)-Acorenone is a naturally occurring spirocyclic sesquiterpenoid that has garnered significant interest within the scientific community.^[1] First isolated from the sweet flag plant (*Acorus calamus*), its unique spiro[4.5]decane framework presents a considerable synthetic challenge and a scaffold for potential therapeutic agents.^{[1][2]} This technical guide provides a comprehensive overview of **(-)-Acorenone**, detailing its chemical structure, physicochemical properties, natural sources, biosynthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Identifiers

(-)-Acorenone is characterized by its distinctive spirocyclic core. Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[3]
CAS Number	5956-05-8[3]
Molecular Formula	C ₁₅ H ₂₄ O[3]
Molecular Weight	220.35 g/mol [3]
InChI	InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1[3]
InChIKey	HBTHUBMUAHAWBC-UMVBOHGHSA-N[4]
Canonical SMILES	CC(C)C1CCC(C)C1CC=C(C)C(=O)C2[3]

Physicochemical Properties


The physicochemical properties of **(-)-Acorenone** are crucial for its handling, formulation, and understanding its behavior in biological systems.

Property	Value
XLogP3	4.3[3]
Refractive Index (n)	1.499 ± 0.002[5]
Relative Density (d)	0.906 ± 0.012 g/mL[5]
Optical Rotation ([α]D ²⁰)	-7.50 ± 0.98 (in CHCl ₃ , c=10.0)[5]

Natural Occurrence and Biosynthesis

(-)-Acorenone and its derivatives are found in various natural sources, primarily in plants and fungi.[2] The genus *Acorus*, especially the rhizomes of *Acorus calamus*, is a principal plant source.[2] It has also been reported in *Bothriochloa pertusa*.[3] Fungi, including those from marine and terrestrial environments, are also emerging as significant sources of acorane sesquiterpenes.[2]

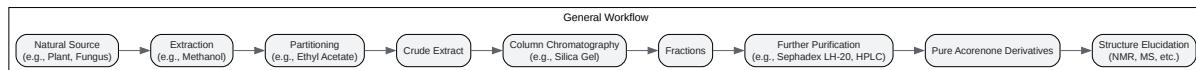
The biosynthesis of the acorane skeleton is proposed to proceed from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.[2]

[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of the acorane skeleton.[2]

Biological Activities

Acorenone and its derivatives exhibit a range of biological activities, making them subjects of interest for drug discovery.[\[2\]](#) The primary reported activities include cholinesterase inhibition and anti-inflammatory effects.[\[2\]](#)


Cholinesterase Inhibition

Acorenone and its isomers have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.[\[2\]\[6\]](#) For instance, Acorenone B has demonstrated inhibitory activity against both AChE and BChE.[\[7\]](#) A newly discovered derivative, Acorenone C, exhibited mild inhibitory activity against AChE.[\[8\]\[9\]](#)

Compound	Target Enzyme	IC ₅₀ (µg/mL)	Inhibition Rate (%) at a given concentration
Acorenone B	Acetylcholinesterase (AChE)	40.8 [7]	-
Acorenone B	Butyrylcholinesterase (BChE)	10.9 [7]	-
Acorenone C	Acetylcholinesterase (AChE)	-	23.34% at 50 µM [8][9]
Niphogoton dissecta Essential Oil (41.01% Acorenone B)	Butyrylcholinesterase (BChE)	11.5 [5][7]	-

Anti-inflammatory Activity

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate key signaling pathways involved in inflammation.[\[6\]](#) One of the primary pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is central to the regulation of pro-inflammatory gene expression.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acorenone [webbook.nist.gov]
- 5. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]
- To cite this document: BenchChem. [(-)-Acorenone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254648#acorenone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1254648#acorenone-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com